Product packaging for 2-Azetidinone, 1-(2-phenylethyl)-(Cat. No.:CAS No. 62664-99-7)

2-Azetidinone, 1-(2-phenylethyl)-

Cat. No.: B14510555
CAS No.: 62664-99-7
M. Wt: 175.23 g/mol
InChI Key: VBBHBSIIYGFXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of β-Lactam Research

The journey of β-lactam chemistry began with a serendipitous observation by Alexander Fleming in 1928, who noticed the antibacterial properties of a mold, Penicillium notatum. mdpi.comrsc.org This led to the isolation of penicillin, the first β-lactam antibiotic. hmdb.ca The groundbreaking work of Howard Florey, Ernst Chain, and their team at Oxford University was instrumental in purifying and demonstrating the therapeutic efficacy of penicillin, ushering in the antibiotic era. rsc.orghmdb.ca The determination of penicillin's structure, which features a fused β-lactam-thiazolidine ring system, was a significant scientific achievement. hmdb.ca Following penicillin, the discovery of cephalosporins from the fungus Cephalosporium acremonium in 1945 further expanded the family of β-lactam antibiotics. mdpi.comrsc.org This era, often termed the "golden era" of antibiotics, saw the discovery and development of numerous natural and semi-synthetic β-lactam compounds. nih.gov The continued research in this field has been driven by the need to overcome bacterial resistance and to develop new therapeutic agents. rsc.orgorganic-chemistry.org

Structural Classification of Azetidinones and Related Heterocycles

Azetidinones, also known as β-lactams, are heterocyclic compounds characterized by a four-membered ring containing a nitrogen atom and a carbonyl group at the second position. organic-chemistry.orgnih.gov The parent compound of this class is azetidine (B1206935). nih.govnih.gov Depending on the position of the carbonyl group, they can be classified as azetidin-2-one, azetidin-3-one, or azetidin-4-one. nih.gov

Azetidinones can be broadly categorized based on their ring fusion:

Monocyclic β-lactams (Monobactams): These consist of a standalone azetidinone ring that is not fused to any other ring system. nih.gov

Bicyclic β-lactams: This is the most common class of β-lactam antibiotics and includes:

Penicillins: An azetidinone ring fused to a thiazolidine (B150603) ring.

Cephalosporins: An azetidinone ring fused to a dihydrothiazine ring.

Carbapenems: An azetidinone ring fused to a pyrroline (B1223166) ring.

Clavams: An azetidinone ring fused to an oxazolidine (B1195125) ring.

Importance of the Azetidinone Scaffold in Synthetic Organic Chemistry

The azetidinone ring is a highly valuable scaffold in synthetic organic chemistry for several reasons. researchgate.net Its inherent ring strain makes it susceptible to nucleophilic attack, allowing for a variety of ring-opening reactions to generate synthetically useful intermediates like β-amino acids and other nitrogen-containing compounds. researchgate.net The stereochemistry of the substituents on the azetidinone ring can often be controlled with a high degree of precision, making it a useful chiral building block for the synthesis of complex molecules. researchgate.net

Furthermore, the azetidinone nucleus is a key component in a vast array of biologically active compounds. hmdb.camdpi.com Beyond its well-established role in antibiotics, researchers have explored azetidinone derivatives for a wide range of other therapeutic applications, including as cholesterol absorption inhibitors, anti-inflammatory agents, and anticonvulsants. hmdb.camdpi.com The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains one of the most general and widely used methods for the construction of the azetidinone ring. mdpi.com

Rationale for Academic Investigation of 2-Azetidinone, 1-(2-phenylethyl)-

The academic interest in specific N-substituted azetidinones like 2-Azetidinone, 1-(2-phenylethyl)- stems from the desire to understand how different substituents on the nitrogen atom influence the chemical and biological properties of the β-lactam ring.

The substituent at the N-1 position of the azetidinone ring plays a crucial role in modulating its reactivity and biological activity. The N-(2-phenylethyl) group is an aralkyl substituent, combining both aliphatic and aromatic features. This combination can influence the molecule's lipophilicity, steric profile, and potential for π-π stacking interactions, all of which can affect how the molecule interacts with biological targets or participates in chemical reactions.

The investigation of various N-substituents is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. By systematically varying the substituent at this position, researchers can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The phenylethyl group provides a specific combination of size, flexibility, and aromaticity that makes it an interesting candidate for such studies.

The synthesis of N-substituted 2-azetidinones is well-established, with the Staudinger ketene-imine cycloaddition being a prominent method. mdpi.com For 2-Azetidinone, 1-(2-phenylethyl)-, this would typically involve the reaction of a suitable ketene precursor with the imine derived from phenethylamine (B48288). The accessibility of both phenethylamine and various ketene precursors makes the synthesis of this compound and its derivatives relatively straightforward for academic exploration.

The structural features of the N-(2-phenylethyl) group, specifically the two-carbon chain separating the phenyl ring from the nitrogen atom, provide a degree of conformational flexibility. This flexibility can allow the phenyl group to adopt various orientations relative to the β-lactam ring, which can be crucial for binding to specific enzymes or receptors.

Chemical and Physical Properties of 2-Azetidinone, 1-(2-phenylethyl)-

PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Physical State Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Data of 2-Azetidinone, 1-(2-phenylethyl)-

Technique Data
¹H NMR Not available
¹³C NMR Not available
IR (Infrared) Not available
Mass Spectrometry Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B14510555 2-Azetidinone, 1-(2-phenylethyl)- CAS No. 62664-99-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62664-99-7

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-phenylethyl)azetidin-2-one

InChI

InChI=1S/C11H13NO/c13-11-7-9-12(11)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

VBBHBSIIYGFXSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)CCC2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Theoretical Investigations of 2 Azetidinone, 1 2 Phenylethyl

Mechanistic Pathways of Azetidinone Ring Formation

The formation of the 2-azetidinone ring is most famously achieved through the Staudinger cycloaddition, a formal [2+2] cycloaddition reaction. wikipedia.org While other methods exist, the mechanism of this reaction, in particular, has been a focal point of chemical research.

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam. wikipedia.orgwikipedia.org For the specific synthesis of 2-Azetidinone, 1-(2-phenylethyl)-, the imine would be N-benzylidene-2-phenylethanamine, and it would react with ketene. The most widely accepted mechanism for the Staudinger reaction is a stepwise process, not a concerted one. mdpi.comorganic-chemistry.org

The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. wikipedia.orgwenxuecity.com This initial step leads to the formation of a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This intermediate is not typically isolated but proceeds through a subsequent ring-closure step. The second step is an intramolecular nucleophilic addition, where the enolate anion of the zwitterionic intermediate attacks the iminium cation, a process also described as a four-electron conrotatory electrocyclization, to form the four-membered β-lactam ring. mdpi.comorganic-chemistry.org

The stereochemical outcome of the reaction (the formation of cis or trans isomers) is determined by the competition between this direct ring closure and the potential for isomerization within the zwitterionic intermediate. organic-chemistry.org Generally, (E)-imines tend to yield cis-β-lactams, whereas (Z)-imines produce trans-β-lactams. wenxuecity.com The electronic properties of the substituents on both the ketene and the imine play a significant role; electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, favoring the cis product. organic-chemistry.org

The nature of the [2+2] cycloaddition step in β-lactam formation has been a topic of considerable debate. According to the Woodward-Hoffmann rules for pericyclic reactions, a thermal [2+2] cycloaddition proceeding through a concerted [π2s + π2a] pathway is geometrically difficult, making a stepwise mechanism more likely. mdpi.comresearchgate.net This supports the generally accepted two-step pathway for the Staudinger synthesis involving a zwitterionic intermediate. mdpi.com

However, the possibility of a concerted mechanism has not been entirely dismissed. Some computational studies have suggested that in the gas phase, the reaction might proceed through a concerted pathway. wenxuecity.com The controversy often arises from the difficulty in experimentally observing or trapping the proposed intermediates. Theoretical studies, particularly using quantum topological analysis, have provided explanations for the experimental outcomes, including stereoselectivity, that challenge earlier analyses based on frontier molecular orbital (FMO) theory. mdpi.com Despite these discussions, the stepwise mechanism remains the most common and accepted model for describing the Staudinger ketene-imine cycloaddition in solution. mdpi.comresearchgate.net

Metal catalysts have enabled alternative pathways for the synthesis of 2-azetidinones, often operating under different mechanisms than the classic Staudinger reaction. Rhodium catalysts, for example, are prominent in these alternative syntheses. mdpi.comrsc.org

One such method involves the rhodium-catalyzed reaction of diazo compounds with imines. mdpi.com In this process, a rhodium carbene is generated from the diazo compound. This carbene can then react with an imine. The proposed mechanism can involve the formation of a zwitterionic intermediate, followed by ring closure to form the azetidinone ring. rsc.org Another rhodium-catalyzed approach is the oxygenative [2+2] cycloaddition of terminal alkynes and imines to synthesize β-lactams. rsc.org

These metal-catalyzed reactions offer pathways to β-lactams that may not be accessible through traditional methods and can provide high levels of stereocontrol. The precise mechanism, including whether it is fully concerted or stepwise and the nature of the intermediates, can vary depending on the specific metal, ligands, and substrates involved.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of 2-azetidinone formation. nih.govindexcopernicus.com These theoretical studies provide detailed insights into reaction pathways and the energetic landscapes that govern them.

Computational models can map out the entire reaction coordinate, identifying transition states and intermediates. nih.govubc.ca This allows for the validation of proposed mechanistic pathways against experimental observations. For example, theoretical studies have successfully explained the observed cis/trans stereoselectivity by analyzing the rotational barriers in the zwitterionic intermediate and the activation energies for the subsequent ring closure. mdpi.com These computational methods have provided a more nuanced understanding that, in some cases, has superseded older models based on FMO theory. mdpi.com

A key strength of DFT studies is the ability to calculate the energetic profiles of reactions, including the relative energies of reactants, products, intermediates, and transition states. youtube.com In the context of the Staudinger reaction, DFT has been used to investigate the stability of the crucial zwitterionic intermediate. ubc.caacs.org

Calculations have explored the relative stability of cis- and trans-configured intermediates and the transition states leading to their formation. nih.govubc.ca It has been found that for many systems, the reaction proceeds through a cis-transition state, which is energetically more favorable than a trans-transition state or a one-step pathway. nih.govubc.caacs.org The energetic barriers for each step, such as the initial nucleophilic attack and the final ring closure, can be quantified, providing a detailed picture of the reaction kinetics. ubc.ca This information is critical for understanding why certain reaction conditions or substituents favor one product over another.

Interactive Data Table: Theoretical Investigation Methods

Theoretical MethodApplication in Azetidinone SynthesisKey Findings/Insights
Density Functional Theory (DFT)Modeling of the Staudinger ketene-imine cycloaddition. mdpi.comConfirms the stepwise mechanism via a zwitterionic intermediate; explains stereoselectivity based on the rate-determining electrocyclic step. mdpi.comorganic-chemistry.org
Quantum Topological Analysis (ELF)Analyzing bonding changes along the ketene-imine reaction coordinate. mdpi.comProvides a detailed electronic description of the reaction, challenging older FMO-based interpretations of stereoselectivity. mdpi.com
Post-Hartree-Fock Methods (e.g., CCSD(T))High-accuracy calculation of reaction profiles for model systems (e.g., PH3 + N3H in Staudinger-type reactions). ubc.caProvides benchmark energetic data for validating DFT results and understanding fundamental reaction pathways. ubc.ca

Investigation of Regioselectivity and Stereoselectivity in Azetidinone Reactions

The regioselectivity and stereoselectivity of reactions involving 2-azetidinone, 1-(2-phenylethyl)- are of significant interest in synthetic organic chemistry, as the β-lactam core is a key structural motif in many biologically active compounds. The substitution pattern on the azetidinone ring, particularly the relative stereochemistry of substituents, plays a crucial role in determining the molecule's biological efficacy. The 1-(2-phenylethyl) substituent on the nitrogen atom can exert notable steric and electronic influence on the outcome of various chemical transformations.

Theoretical Investigations

Theoretical studies, often employing density functional theory (DFT), provide valuable insights into the mechanistic pathways of reactions involving azetidinones. acs.orgnih.gov These investigations help in understanding the factors that govern the regioselectivity and stereoselectivity of these reactions. While specific theoretical studies exclusively on 2-azetidinone, 1-(2-phenylethyl)- are not extensively documented in the literature, general principles derived from studies on analogous systems can be applied.

For instance, in the context of [2+2] cycloaddition reactions (the Staudinger reaction) between a ketene and an imine, which is a common method for synthesizing β-lactams, the stereochemical outcome is a subject of extensive theoretical and experimental investigation. researchgate.net The reaction can proceed through different transition states, leading to either cis or trans products. The relative energies of these transition states determine the diastereoselectivity of the reaction. The phenylethyl group at the N1 position can influence the approach of the ketene to the imine, thereby favoring one diastereomer over the other.

Quantum chemical calculations on related systems have shown that the formation of a four-membered azetidine (B1206935) ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring in certain cyclization reactions. acs.orgsemanticscholar.orgresearchgate.net This is explained by analyzing the transition state geometries and the principles of orbital overlap, often invoking Baldwin's rules. acs.org The energy difference between the transition states leading to different stereoisomers can be small, and factors like reaction temperature can influence the product distribution. acs.org

Regioselectivity in Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of 2-azetidinone, 1-(2-phenylethyl)-, regioselectivity is particularly relevant in reactions such as enolate alkylation or aldol (B89426) reactions at the C3 position, and additions to the carbonyl group at C2.

The presence of the 1-(2-phenylethyl) group is not expected to directly influence the regioselectivity of reactions at the C3 position in a dramatic way, as it is relatively distant. However, its steric bulk could play a role in modulating the approach of reagents to the azetidinone ring.

In reactions involving the carbonyl group, such as reduction or addition of organometallic reagents, the regioselectivity is generally high for the C2 carbonyl, as it is the most electrophilic site in the molecule.

Stereoselectivity in Reactions

Stereoselectivity is the preferential formation of one stereoisomer over another. wvu.edumasterorganicchemistry.comwikipedia.org In the case of 2-azetidinone, 1-(2-phenylethyl)-, the chiral center that can be present in the phenylethyl group (if a chiral starting material is used) can induce diastereoselectivity in reactions occurring on the azetidinone ring. This is a form of asymmetric induction.

For example, in the alkylation of the enolate derived from 2-azetidinone, 1-(2-phenylethyl)-, the incoming electrophile can approach from either the face syn or anti to the N-substituent. The steric hindrance posed by the phenylethyl group would likely direct the electrophile to the less hindered face, leading to a diastereoselective outcome.

A common reaction to functionalize the C4 position is the Staudinger cycloaddition between a ketene and an imine derived from phenethylamine (B48288). The stereochemical outcome of this reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, the reaction can produce both cis and trans isomers, and the ratio is influenced by kinetic and thermodynamic factors. researchgate.net

Below are illustrative data tables summarizing the expected regioselectivity and stereoselectivity in key reactions of 2-azetidinone, 1-(2-phenylethyl)-, based on general principles and data from related systems.

Table 1: Illustrative Regioselectivity in Reactions of 2-Azetidinone, 1-(2-phenylethyl)-

Reaction TypeReagentsPosition of ReactionMajor RegioisomerMinor Regioisomer
Enolate Alkylation1. LDA, -78 °C; 2. CH₃IC33-Methyl-1-(2-phenylethyl)azetidin-2-oneNegligible
Aldol Reaction1. LDA, -78 °C; 2. PhCHOC33-(Hydroxy(phenyl)methyl)-1-(2-phenylethyl)azetidin-2-oneNegligible
ReductionLiAlH₄C2 (carbonyl)1-(2-Phenylethyl)azetidineNegligible

Table 2: Illustrative Stereoselectivity in Reactions of 2-Azetidinone, 1-(2-phenylethyl)-

Reaction TypeChiral AuxiliaryReagentsDiastereomeric Ratio (trans:cis)Reference/Basis
Staudinger Cycloaddition(S)-1-Phenylethanamine derived iminePhenylacetyl chloride, Et₃N>95:5Based on similar Staudinger reactions with chiral imines. researchgate.net
Enolate Alkylation(R)-1-(2-phenylethyl) group1. LDA, -78 °C; 2. CH₃I85:15Based on steric hindrance directing the electrophile to the face opposite the N-substituent.
Aldol Reaction(R)-1-(2-phenylethyl) group1. LDA, -78 °C; 2. PhCHO90:10Based on chelation control and steric effects favoring one diastereomeric transition state.

It is important to note that the actual diastereomeric ratios can be highly dependent on the specific reaction conditions, including the solvent, temperature, and nature of the reagents used. acs.orgmdpi.com The data presented in the tables are illustrative and represent expected outcomes based on established principles of stereoselective synthesis.

Chemical Transformations and Reactivity of 2 Azetidinone, 1 2 Phenylethyl

Ring-Opening Reactions of the Azetidinone Core

The high ring strain of the 2-azetidinone nucleus is a key factor driving its chemical transformations. wikipedia.org This reactivity is fundamental to the biological action of β-lactam antibiotics, which function by acylating and thereby inhibiting bacterial enzymes involved in cell wall synthesis. frontiersin.orgnih.gov For 2-azetidinone, 1-(2-phenylethyl)-, ring-opening reactions are the principal pathway for its chemical transformations, leading to a variety of functionalized acyclic molecules. These reactions typically involve the cleavage of the acyl-nitrogen bond (the C2-N1 bond) following a nucleophilic attack at the highly electrophilic carbonyl carbon. nih.gov

While 2-azetidinone, 1-(2-phenylethyl)- is a neutral lactam, its reactivity is analogous to that of azetidinium ions. Azetidinium ions are quaternized, positively charged four-membered nitrogen heterocycles formed from the corresponding azetidines (the fully reduced form of azetidinones). organic-chemistry.orgnih.gov This quaternization, or activation by a Lewis acid, renders the ring highly susceptible to nucleophilic attack and subsequent ring-opening. nih.gov

In the context of the 2-azetidinone, activation typically occurs at the carbonyl oxygen, for example, through protonation or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it the primary site for nucleophilic attack. The subsequent cleavage of the C-N bond relieves the ring strain and results in a linear amino acid derivative. This process is conceptually similar to the SN2-type ring-opening of azetidinium ions, which also produces functionalized linear amines in a stereoselective and regioselective manner. nih.gov

In the nucleophilic ring-opening of azetidinium ions, the position of nucleophilic attack (regioselectivity) is a critical aspect. organic-chemistry.org Studies on various substituted azetidinium salts have shown that nucleophiles generally attack the less substituted carbon atom of the ring. nih.gov For instance, in azetidinium ions lacking a substituent at the C-4 position, nucleophiles preferentially attack this site. organic-chemistry.org

For 2-azetidinone, 1-(2-phenylethyl)-, the regioselectivity is inherently directed. The primary site of nucleophilic attack is the electrophilic carbonyl carbon (C-2). This attack leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C2-N1 amide bond to open the ring. nih.gov

The stereoselectivity of these reactions is also a significant feature, often proceeding with a high degree of control. In the ring-opening of chiral azetidinium ions, the reaction typically occurs with inversion of configuration at the carbon center being attacked, characteristic of an SN2 mechanism. nih.gov Similarly, ring-opening reactions of chiral 2-aryl azetidines can proceed with either retention or inversion of configuration, depending on the reaction conditions and the nature of the nucleophile and activating group. wikipedia.org For 2-azetidinone, 1-(2-phenylethyl)-, if chiral centers exist at the C-3 or C-4 positions, the stereochemical outcome of the ring-opening reaction would be crucial in the synthesis of stereodefined products.

The pattern of substitution on the azetidinone ring significantly influences the rate and regioselectivity of ring-opening reactions. In studies of azetidinium ions, it has been demonstrated that the degree of substitution and the nature of the substituents at the C-2, C-3, and C-4 positions govern the reaction's outcome. organic-chemistry.org For example, the presence of a methyl group at the C-4 position of an azetidinium ion directs the nucleophilic attack to the C-2 position. organic-chemistry.org

Table 1: Influence of Substitution on Nucleophilic Ring-Opening of Azetidinium Ions organic-chemistry.org
Substitution PatternPreferred Site of Nucleophilic AttackOutcome
Unsubstituted at C-4C-4Regioselective attack at the unsubstituted position.
Methyl group at C-4C-2High regioselectivity for attack at the C-2 position.
Varied substituents at C-2, C-3Dependent on substituent natureRegioselectivity influenced by steric and electronic factors.

Lewis acids are effective promoters for the ring-opening of azetidines and azetidinones. researchgate.netmsdmanuals.com They function by coordinating to the nitrogen atom in azetidines or, more relevantly for 2-azetidinones, to the carbonyl oxygen atom. This coordination enhances the electrophilicity of the ring carbons, particularly the carbonyl carbon in the case of a β-lactam, thereby activating the ring towards nucleophilic attack. researchgate.net

The Lewis acid-mediated ring-opening of N-tosylazetidines with alcohols has been shown to proceed via a highly regioselective SN2-type pathway to afford γ-amino ethers in excellent yields. researchgate.net A similar strategy can be applied to 2-azetidinone, 1-(2-phenylethyl)-. The use of a Lewis acid would facilitate the attack of even weak nucleophiles, such as alcohols, to open the lactam ring and form the corresponding β-amino ester derivatives. This method provides a powerful tool for generating functionalized acyclic compounds under relatively mild conditions. researchgate.netwikipedia.org

Table 2: Examples of Lewis Acid-Promoted Ring-Opening of Azetidines researchgate.net
SubstrateLewis AcidNucleophileProduct Type
2-Aryl-N-tosylazetidineVarious (e.g., BF₃·OEt₂)Alcohols (e.g., MeOH, iPrOH)γ-Amino ether
Chiral 2-phenyl-N-tosylaziridineVariousAlcoholsβ-Amino ether

A homologation reaction is a chemical process that converts a reactant into the next member of its homologous series, typically by introducing a methylene (B1212753) (-CH2-) unit. unife.it In the context of 2-azetidinone, 1-(2-phenylethyl)-, the significant ring strain can be harnessed as a driving force for transformations that result in homologated products, such as ring expansions to five- or six-membered rings. researchgate.netrsc.org

While direct "strain-release homologation" of this specific compound is not extensively documented, the principle is well-established in the chemistry of strained four-membered rings. For instance, the rearrangement of 2-(α-hydroxyalkyl)azetidines can lead to the formation of functionalized pyrrolidines (a five-membered ring), which constitutes a ring expansion and a form of homologation. researchgate.net This process often proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened regioselectively by a nucleophile. researchgate.net

Similarly, the high energy of the azetidinone ring can facilitate reactions where atom or group insertions occur, leading to larger, more stable cyclic structures. The development of C-3 homologated penam (B1241934) derivatives as potential β-lactamase inhibitors highlights the synthetic interest in extending the carbon skeleton of the β-lactam system, driven by the desire to modify biological activity. nih.gov Such transformations leverage the release of ring strain to favor the formation of the expanded, less-strained product. rsc.org

The ring-opening reactions of 2-azetidinone, 1-(2-phenylethyl)- are synthetically valuable for the preparation of a diverse array of highly functionalized linear amines. nih.gov The β-lactam core serves as a constrained precursor to β-amino acids and their derivatives.

Key synthetic applications include:

Synthesis of β-Amino Acids and Esters: Basic or acidic hydrolysis of the lactam ring cleaves the amide bond to produce the corresponding β-amino acid, N-(2-phenylethyl)-β-aminopropionic acid. nih.gov Reaction with an alcohol in the presence of an acid catalyst yields the corresponding β-amino ester. nih.gov

Synthesis of β-Amino Amides: Nucleophilic attack by an amine on the carbonyl carbon followed by ring-opening results in the formation of β-amino amides. nih.gov

Synthesis of γ-Amino Alcohols: Reduction of the lactam carbonyl group, for example with lithium aluminium hydride, leads to reductive cleavage of the C-N bond, yielding a γ-amino alcohol. nih.gov

Synthesis of Complex Amines: The N-(1-phenylethyl) group is a common chiral auxiliary. Syntheses starting from related N-(1-phenylethyl)aziridines, which undergo regioselective ring-opening, have been used to produce enantiomerically pure amines, amino alcohols, and other biologically relevant compounds. nih.gov These strategies demonstrate the utility of using a phenylethyl-protected nitrogen heterocycle as a scaffold for asymmetric synthesis, a principle that extends to the 2-azetidinone derivative.

These transformations underscore the role of 2-azetidinone, 1-(2-phenylethyl)- as a versatile building block in organic synthesis, providing access to stereodefined and functionally diverse amine-containing molecules. organic-chemistry.org

Nucleophilic Ring-Opening of Azetidinium Ions

Ring Expansion Reactions of Azetidinones

The inherent ring strain of the four-membered azetidinone ring makes it susceptible to ring expansion reactions, providing a pathway to larger, more stable heterocyclic systems. These transformations are often driven by the formation of a more thermodynamically stable five- or six-membered ring.

Stevens Rearrangement for Pyrrolidine (B122466) Formation

The Stevens rearrangement is a powerful method for the one-carbon ring expansion of ammonium (B1175870) salts to form amines. ic.ac.uk In the context of azetidinones, this rearrangement can be utilized to synthesize substituted pyrrolidines. The process typically involves the formation of a quaternary azetidinium ylide, which then undergoes a ic.ac.ukmdpi.com-sigmatropic rearrangement.

While specific studies detailing the Stevens rearrangement of 1-(2-phenylethyl)-2-azetidinone to a corresponding pyrrolidine are not extensively documented in readily available literature, the general mechanism provides a viable synthetic route. The reaction would conceptually proceed as follows:

Quaternization: The nitrogen atom of 1-(2-phenylethyl)-2-azetidinone is alkylated to form a quaternary ammonium salt.

Ylide Formation: Treatment with a strong base deprotonates the carbon adjacent to the positively charged nitrogen, forming a transient ylide.

Rearrangement: The ylide undergoes a ic.ac.ukmdpi.com-shift, where one of the ring carbons migrates from the nitrogen to the adjacent ylidic carbon, resulting in the expansion of the four-membered ring to a five-membered pyrrolidinone.

The regioselectivity of this rearrangement is a critical aspect, and competing reactions such as the Sommelet-Hauser rearrangement can also occur. ic.ac.uk The choice of base and reaction conditions plays a crucial role in directing the reaction towards the desired pyrrolidine product.

Cycloaddition Reactions Involving the Azetidinone Ring

The C=C and C=N bonds within and attached to the azetidinone ring can participate in various cycloaddition reactions, offering a versatile platform for constructing diverse molecular architectures.

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for the formation of the β-lactam ring itself. mdpi.com For 1-(2-phenylethyl)-2-azetidinone, this would involve the reaction of a suitable ketene with N-(phenethyl)imine. The stereochemistry of the resulting azetidinone (cis or trans) is highly dependent on the substituents and reaction conditions.

Furthermore, the azetidinone ring can be a participant in other cycloaddition reactions. For instance, photochemical [2+2] cycloadditions are a well-established method for creating four-membered rings. libretexts.org While specific examples involving 1-(2-phenylethyl)-2-azetidinone as a substrate are not prevalent, the general principle suggests its potential participation in such reactions, either through the endocyclic C-C bond or with substituents attached to the ring. Visible light-mediated [2+2] cycloadditions have also emerged as a mild and efficient method for the synthesis of azetidines. chemrxiv.org

Functional Group Transformations on the Azetidinone Ring

The 1-(2-phenylethyl)-2-azetidinone scaffold allows for a range of functional group transformations at various positions, enabling the synthesis of a diverse library of derivatives.

Modifications at C3 and C4 Stereocenters

The C3 and C4 positions of the azetidinone ring are key sites for introducing chemical diversity. The functionalization at these positions can significantly influence the biological activity and chemical properties of the resulting molecules.

A notable strategy for introducing functionality at the C4 position involves the synthesis of 4-formyl-1-(haloalkyl)azetidin-2-ones. These compounds can be prepared via a Staudinger reaction followed by hydrolysis and oxidation. The resulting aldehyde at C4 serves as a versatile handle for further transformations, such as the synthesis of bicyclic β-lactam derivatives.

PrecursorReagentsProductYield (%)Reference
N-Alkylidene-(2-haloalkyl)-amineAcid Chloride, Base1-(2-Haloalkyl)azetidin-2-oneHigh
1-(2-Haloalkyl)azetidin-2-oneHydrolysis, Oxidation4-Formyl-1-(2-haloalkyl)azetidin-2-one-

Transformations of the N-(2-phenylethyl) Substituent

The N-(2-phenylethyl) group, while often integral to the target molecule's structure, can also serve as a protecting group that can be modified or removed to reveal a free N-H lactam or to introduce alternative substituents.

Oxidative deprotection is a common strategy for the removal of N-aryl or N-alkyl groups. For instance, ceric ammonium nitrate (B79036) (CAN) has been successfully employed for the oxidative removal of the N-(p-ethoxyphenyl) group from β-lactams. mdpi.com A similar approach could potentially be applied to cleave the N-(2-phenylethyl) group from 1-(2-phenylethyl)-2-azetidinone, providing access to the parent 2-azetidinone. The efficiency of such a reaction would depend on the optimization of reaction conditions, including the choice of solvent and the molar equivalents of the oxidizing agent. mdpi.com

SubstrateReagentProductYield (%)Reference
N-(p-ethoxyphenyl)-2-azetidinonesCeric Ammonium Nitrate (CAN)N-dearylated 2-azetidinonesGood to Excellent mdpi.com

Advanced Spectroscopic Characterization of 2 Azetidinone, 1 2 Phenylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive characterization of 2-Azetidinone, 1-(2-phenylethyl)-. Through the analysis of ¹H and ¹³C nuclei, along with two-dimensional correlation techniques, a complete picture of its chemical structure can be assembled.

¹H NMR for Proton Connectivity and Stereochemistry

The ¹H NMR spectrum provides crucial information about the electronic environment and connectivity of protons within the molecule. For 2-Azetidinone, 1-(2-phenylethyl)-, the spectrum is expected to show distinct signals for the protons of the phenylethyl group and the azetidinone ring.

The aromatic protons of the phenyl group typically appear as a multiplet in the region of δ 7.2-7.4 ppm. The two methylene (B1212753) groups of the ethyl substituent give rise to two triplets, corresponding to the -CH₂- group attached to the phenyl ring and the -CH₂- group attached to the nitrogen atom of the β-lactam ring. The protons on the β-lactam ring itself, at positions 3 and 4, are of particular diagnostic importance. Their chemical shifts and coupling constants (J-values) are critical for determining the stereochemistry of substituents on the ring. In related β-lactam structures, the coupling constant between cis-protons is generally larger (J > 4.0 Hz) than that between trans-protons (J < 3.0 Hz) researchgate.net.

Table 1: Predicted ¹H NMR Data for 2-Azetidinone, 1-(2-phenylethyl)-

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.20-7.40 m
-CH₂-Ph ~2.85 t
N-CH₂- ~3.50 t
β-lactam H-3 ~2.90 t

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, offering a direct count of the non-equivalent carbons.

Key signals include the characteristic carbonyl carbon (C=O) of the β-lactam ring, which is expected to resonate at a downfield chemical shift, typically in the range of δ 165-175 ppm. The carbons of the phenyl group will appear in the aromatic region (δ 125-140 ppm). The methylene carbons of the phenylethyl substituent and the carbons of the azetidinone ring will have signals in the aliphatic region of the spectrum. The precise chemical shifts are sensitive to the electronic environment and substitution patterns.

Table 2: Predicted ¹³C NMR Data for 2-Azetidinone, 1-(2-phenylethyl)-

Carbon Predicted Chemical Shift (ppm)
C=O (β-lactam) ~170
C-ipso (Phenyl) ~139
C-ortho, C-meta, C-para (Phenyl) 126-129
-CH₂-Ph ~36
N-CH₂- ~45
β-lactam C-3 ~42

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton networks, for instance, confirming the coupling between the adjacent methylene groups of the phenylethyl chain and between the protons on the β-lactam ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the signals of the methylene carbons can be unequivocally assigned by correlating them with their corresponding proton signals.

Determination of Diastereomeric Ratios using NMR

In cases where stereoisomers are present, NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. nih.govrsc.org Diastereomers are chemically distinct and will exhibit separate sets of signals in the NMR spectrum. By integrating the signals corresponding to specific, well-resolved protons of each diastereomer, their relative concentrations can be accurately quantified. rsc.org For substituted azetidinones, the protons on the β-lactam ring are often the most sensitive to stereochemical changes and are therefore ideal for this analysis. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characterization of the β-Lactam Carbonyl Stretch

The most diagnostic feature in the IR spectrum of 2-Azetidinone, 1-(2-phenylethyl)- is the absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring. Due to the high ring strain of the four-membered ring, this absorption occurs at a significantly higher frequency (typically 1730-1770 cm⁻¹) compared to the carbonyl stretch of a non-strained amide (around 1650 cm⁻¹). researchgate.net The exact position of this band can be influenced by substituents on the ring.

Other expected characteristic IR absorptions include:

C-H stretching from the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).

C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).

C-N stretching (around 1100-1300 cm⁻¹).

Table 3: Key IR Absorption Bands for 2-Azetidinone, 1-(2-phenylethyl)-

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
β-Lactam C=O Stretch 1730 - 1770
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For 2-Azetidinone, 1-(2-phenylethyl)- (Molecular Formula: C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ), the mass spectrum provides definitive confirmation of its mass and characteristic fragments that reveal its structural motifs.

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 175. The fragmentation of 2-azetidinone derivatives is known to be highly dependent on the substitution pattern, with key cleavages occurring at the strained four-membered ring and at the substituent bonds. capes.gov.br

The primary fragmentation pathways for 2-Azetidinone, 1-(2-phenylethyl)- are expected to involve:

Benzylic Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-C bond between the phenyl ring and the ethyl bridge. This results in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is a characteristic fragmentation for compounds containing a phenylethyl group.

Alpha-Cleavage to the Nitrogen: Cleavage of the bond between the nitrogen atom and the phenylethyl substituent can occur. This would lead to the loss of a phenylethyl radical and the detection of the 2-azetidinone ring fragment.

Beta-Lactam Ring Cleavage: The strained β-lactam ring is susceptible to cleavage. A characteristic fragmentation involves the breaking of the C-C and C-N bonds within the ring, which can lead to the loss of neutral molecules like ketene (B1206846) (CH₂=C=O) or ethylene (B1197577) (C₂H₄). Studies on various 2-azetidinones confirm that specific cleavage of the four-membered ring is a principal fragmentation mode. capes.gov.br A common fragmentation for N-substituted amides involves cleavage alpha to the carbonyl group, which in this case would involve breaking the ring.

A related compound, N-(2-phenylethyl)acetamide, shows a base peak at m/z 104, corresponding to the [C₈H₁₀N]⁺ fragment from McLafferty rearrangement, and a significant peak at m/z 91 for the tropylium ion. The mass spectrum of Piperidine, 1-(2-phenylethyl)-, also shows a significant fragment at m/z 91. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Azetidinone, 1-(2-phenylethyl)-
m/zProposed Fragment IonStructural Formula of FragmentFragmentation Pathway
175Molecular Ion[C₁₁H₁₃NO]⁺Parent Molecule
91Tropylium Cation[C₇H₇]⁺Benzylic Cleavage
104Phenylethylamino Cation Radical[C₈H₁₀N]⁺•Cleavage beta to the ring nitrogen
71Azetidinone Ring[C₃H₅NO]⁺Cleavage of N-substituent
43Acylium Ion[C₂H₃O]⁺Ring Cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of 2-Azetidinone, 1-(2-phenylethyl)- is expected to be dominated by the chromophores present: the phenyl ring and the lactam (cyclic amide) carbonyl group.

The primary electronic transitions anticipated are:

π → π Transitions:* These are high-energy transitions associated with the aromatic system of the phenyl group. Benzene and its simple derivatives typically exhibit a strong absorption band (the E2 band) around 200-210 nm and a weaker, structured band (the B band) around 250-270 nm. For the phenylethyl moiety, an absorption peak is observed at approximately 258 nm. researchgate.net

n → π Transitions:* This is a lower-energy, and typically much weaker, transition involving the non-bonding (n) electrons of the carbonyl oxygen atom in the β-lactam ring. For amides, this absorption is often observed in the region of 210-230 nm and can sometimes be masked by stronger π → π* transitions.

Table 2: Predicted UV-Vis Absorption Data for 2-Azetidinone, 1-(2-phenylethyl)-
Approximate λmax (nm)Electronic TransitionAssociated ChromophoreExpected Intensity
~258π → πPhenyl Ring (B-band)Low to Medium
~210-220n → πLactam CarbonylLow (possibly obscured)
~205π → π*Phenyl Ring (E2-band)High

X-ray Crystallography for Absolute Stereochemistry (if available for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2-Azetidinone, 1-(2-phenylethyl)- specifically is not publicly available, analysis of closely related structures provides a clear indication of the detailed structural information that could be obtained.

For instance, the crystal structures of related N-(1-phenylethyl) substituted lactams, such as (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, have been determined. mdpi.com Such an analysis for 2-Azetidinone, 1-(2-phenylethyl)- would unequivocally establish:

Molecular Conformation: The planarity of the β-lactam ring and the conformation of the N-phenylethyl substituent relative to the ring.

Bond Parameters: Precise bond lengths and angles for all atoms. The C-N bond within the lactam ring and the bond connecting the nitrogen to the phenylethyl group would be of particular interest.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any significant intermolecular forces, such as hydrogen bonding (if co-crystallized with a hydrogen-bond donor/acceptor) or π–π stacking interactions between the phenyl rings of adjacent molecules. nih.gov

Absolute Stereochemistry: If a chiral derivative of 2-Azetidinone, 1-(2-phenylethyl)- were synthesized and crystallized, X-ray crystallography could be used to determine its absolute configuration without ambiguity, as has been done for other chiral lactams. mdpi.commdpi.com

The analysis would provide a complete and unambiguous structural description, complementing the data obtained from mass spectrometry and UV-Vis spectroscopy.

Applications and Utility of 2 Azetidinone, 1 2 Phenylethyl in Organic Synthesis

Role as a Privileged Scaffold for Complex Molecule Construction

The 2-azetidinone ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of biologically active compounds, most notably the β-lactam antibiotics like penicillins and cephalosporins. nih.govresearchgate.net The inherent ring strain of the four-membered lactam drives reactions that allow for the introduction of diverse functionalities, making it an ideal starting point for the synthesis of complex molecular targets. researchgate.netmdpi.com The 1-(2-phenylethyl) substituent, in particular, can direct the stereochemistry of these transformations, a critical aspect in the synthesis of chiral molecules.

The utility of the β-lactam ring as a synthetic intermediate extends beyond its famous role in antibiotics. It is a precursor for the synthesis of β-amino acids, β-amino alcohols, and various other nitrogen-containing compounds. mdpi.com The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a cornerstone for the construction of the 2-azetidinone core and has been adapted for the synthesis of a wide range of substituted β-lactams. mdpi.com

Use in Peptidomimetics and Non-Natural Amino Acid Surrogates

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability towards proteolytic degradation. rsc.org The 2-azetidinone scaffold serves as a valuable template for the design of such molecules. By incorporating the rigid β-lactam ring into a peptide backbone, it is possible to create well-defined secondary structures and constrain the conformational flexibility of the resulting molecule.

The 1-(2-phenylethyl)-2-azetidinone unit can be envisioned as a surrogate for a dipeptide unit. The phenylethyl group can mimic the side chain of an amino acid like phenylalanine, while the β-lactam core imposes a specific turn or bend in the peptide chain. This strategy has been employed to develop novel bioactive compounds. Furthermore, ring-opening of the β-lactam can provide access to non-natural β-amino acids, which are important building blocks for the synthesis of modified peptides with unique pharmacological profiles. mdpi.com

Building Block for Heterocyclic Synthesis

The strained nature of the 2-azetidinone ring makes it an excellent precursor for the synthesis of other heterocyclic systems. researchgate.netmdpi.comglobalresearchonline.net The reactivity of the amide bond and the adjacent carbonyl group allows for a variety of ring-transformation reactions. For instance, treatment of 2-azetidinones with different reagents can lead to the formation of larger nitrogen-containing rings like pyrazoles, thiazoles, and other complex heterocyclic structures. orientjchem.org

The 1-(2-phenylethyl) group can influence the regioselectivity and stereoselectivity of these ring-opening and ring-expansion reactions. The ability to convert a readily accessible four-membered ring into a more complex, functionalized heterocycle is a powerful tool in synthetic organic chemistry. nih.gov This approach provides access to a diverse range of molecular scaffolds that are of interest in drug discovery and materials science. sigmaaldrich.comapolloscientific.co.uk

Precursor for Functionalized Acyclic Amines and Expanded Ring Systems

Ring-opening of the 2-azetidinone ring is a common and synthetically useful transformation. researchgate.net Depending on the reaction conditions and the reagents employed, this can lead to the formation of functionalized acyclic amines. For example, reductive cleavage of the amide bond can yield 3-amino-1-propanol derivatives. These acyclic amines are valuable intermediates in their own right, serving as building blocks for the synthesis of a wide range of organic compounds.

Furthermore, the 2-azetidinone scaffold can be used as a starting point for the synthesis of larger ring systems through ring-expansion reactions. bepls.com These reactions often proceed through the formation of a bicyclic intermediate, followed by selective bond cleavage to afford a larger, functionalized ring. researchgate.netrsc.org This strategy has been successfully applied to the synthesis of medium-sized lactams and macrocycles, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

Ligand in Catalytic Processes

While less common than its role as a synthetic building block, the 2-azetidinone framework, including derivatives like 1-(2-phenylethyl)-2-azetidinone, has the potential to be used as a ligand in transition metal catalysis. The nitrogen and oxygen atoms of the lactam can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst.

The development of chiral ligands is crucial for asymmetric catalysis, and the inherent chirality of many substituted 2-azetidinones makes them attractive candidates for this purpose. Although this application is not as extensively documented for 1-(2-phenylethyl)-2-azetidinone specifically, the general principle of using β-lactams as ligands in catalysis is an area of ongoing research. researchgate.net

Future Directions and Research Opportunities in 2 Azetidinone, 1 2 Phenylethyl Chemistry

Paving the Way for Greener Synthesis: Novel and Sustainable Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, the use of renewable resources, and energy efficiency. nih.gov For the synthesis of 1-(2-phenylethyl)-2-azetidinone and its derivatives, a shift away from traditional, often harsh, reaction conditions is imperative.

Embracing Green Chemistry in Azetidinone Synthesis

Conventional methods for synthesizing 2-azetidinones, such as the Staudinger ketene-imine cycloaddition, often involve chlorinated solvents, stoichiometric reagents, and sometimes cryogenic temperatures, leading to significant environmental and economic costs. mdpi.com Future research will undoubtedly focus on adapting and discovering new synthetic routes that align with green chemistry principles.

Recent advancements in the broader field of β-lactam synthesis have showcased the potential of alternative energy sources and reaction media. For instance, microwave irradiation has been shown to accelerate the synthesis of 2-azetidinone derivatives, often leading to higher yields in shorter reaction times and under solvent-free conditions. mdpi.comresearchgate.net Similarly, ultrasonication has emerged as a viable technique to promote these reactions. mdpi.com The use of molecular sieves to remove water in situ, replacing energy-intensive azeotropic distillation, is another promising green alternative. mdpi.com

A key area for future investigation will be the application of these techniques specifically to the synthesis of 1-(2-phenylethyl)-2-azetidinone. The development of water-mediated synthetic protocols, as has been successfully demonstrated for other heterocyclic systems like benzimidazoles, would represent a significant leap forward in the sustainable production of this compound. rsc.org

Table 1: Comparison of Conventional and Green Synthetic Methods for 2-Azetidinones

ParameterConventional Methods (e.g., Staudinger)Green Alternative Methods
Solvents Often chlorinated solvents (e.g., CH₂Cl₂)Water, solvent-free, or recyclable solvents
Energy Input Refluxing for extended periodsMicrowave irradiation, ultrasonication
Reaction Time Often several hours to daysMinutes to a few hours
Byproducts Stoichiometric amounts of wasteCatalytic amounts of waste, water as a byproduct
Atom Economy Can be moderateGenerally higher

The Rise of Photoredox and Electrosynthesis in β-Lactam Chemistry

Photoredox catalysis and electrosynthesis are rapidly emerging as powerful tools in organic synthesis, offering mild and often highly selective reaction pathways. These methods utilize visible light or electricity, respectively, as clean and traceless reagents to initiate chemical transformations.

In the context of β-lactam chemistry, photoredox catalysis has been employed for the intramolecular cyclization of alkenes with β-lactams to form complex fused ring systems. nih.govresearchgate.net This approach involves the generation of radical intermediates under gentle conditions, opening up new avenues for the functionalization of the β-lactam core. Future research could explore the intermolecular photoredox-mediated coupling of precursors to 1-(2-phenylethyl)-2-azetidinone, potentially through novel radical-based annulation strategies. For example, the photoredox-catalyzed decarboxylative alkylation of azetidines has been shown to be a viable method for C-C bond formation. escholarship.org

Electrosynthesis offers another sustainable alternative to traditional redox chemistry, avoiding the need for stoichiometric oxidizing or reducing agents. nih.gov The electrochemical synthesis of β-lactams has been achieved through the cyclization of bromoamides, demonstrating the feasibility of this approach. researchgate.net The application of rapid alternating polarity in electrosynthesis has shown promise in achieving high chemoselectivity in complex molecules, a technique that could be instrumental in the selective synthesis of functionalized 1-(2-phenylethyl)-2-azetidinone derivatives. nih.gov Future work in this area will likely focus on developing efficient and scalable electrochemical methods for the direct synthesis of the target compound and its analogues.

Mastering Chirality: Advanced Stereochemical Control and Asymmetric Synthesis

The biological activity of chiral molecules is often dictated by their specific stereochemistry. Therefore, the development of methods for the enantioselective synthesis of 1-(2-phenylethyl)-2-azetidinone is of paramount importance for its potential applications in medicinal chemistry.

Designing Catalysts for Enantioselective Azetidinone Formation

The Staudinger reaction, a cornerstone of β-lactam synthesis, has been a major focus for the development of asymmetric catalytic variants. illinois.eduorganic-chemistry.org The use of chiral nucleophilic catalysts, such as derivatives of 4-(pyrrolidino)pyridine (PPY), has enabled the highly enantioselective synthesis of β-lactams from ketenes and imines. thieme-connect.de

Future research in this area will concentrate on the design of novel and more efficient chiral catalysts specifically tailored for the synthesis of 1-(2-phenylethyl)-2-azetidinone. This includes the development of catalysts that can operate under greener reaction conditions and with lower catalyst loadings. Organocatalysis, which utilizes small organic molecules as catalysts, offers a particularly attractive avenue for the asymmetric synthesis of this compound, avoiding the use of potentially toxic and expensive metal-based catalysts. mdpi.com The design of chiral Brønsted acids or bifunctional catalysts that can activate both the imine and ketene (B1206846) precursors in a stereocontrolled manner is a promising direction.

Table 2: Examples of Chiral Catalysts for Asymmetric β-Lactam Synthesis

Catalyst TypeExampleKey Features
Chiral Nucleophile Planar-chiral 4-pyrrolidinopyridine (B150190) derivativesHigh enantioselectivity in Staudinger reactions. thieme-connect.de
Chiral Brønsted Acid Chiral phosphoric acidsUsed in asymmetric additions to imines.
Bifunctional Catalyst Quinine-derived ureaCatalyzes multiple steps in a one-pot sequence. nih.gov
Metal Complex Rhodium-based catalystsUsed in asymmetric carbometallation approaches. nih.gov

Uncharted Territories: Exploration of Novel Reactivity and Rearrangement Pathways

The strained four-membered ring of 2-azetidinone is a hub of potential reactivity, and exploring novel transformations is key to unlocking its full synthetic potential. While ring-opening reactions are well-documented, future research will likely focus on more subtle and controlled manipulations of the 1-(2-phenylethyl)-2-azetidinone scaffold.

The N-phenylethyl group can also participate in or direct reactions. For instance, remote C-H activation of the phenylethyl moiety, guided by the lactam nitrogen, could lead to the synthesis of novel polycyclic structures. Rearrangement reactions, such as those involving ring expansion or contraction, could also provide access to new and diverse heterocyclic frameworks. The development of catalytic systems that can selectively promote these transformations will be a significant challenge and a rewarding area of investigation.

Illuminating the Path: Deeper Mechanistic Understanding Through Computational Studies

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. rsc.orgresearchgate.net For the chemistry of 1-(2-phenylethyl)-2-azetidinone, computational studies can provide invaluable insights into several key areas.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various synthetic routes, helping to rationalize and predict stereochemical outcomes. illinois.edursc.org For example, computational analysis of the Staudinger reaction has provided a deeper understanding of the factors that control the cis/trans selectivity. researchgate.net Such studies can guide the design of more selective catalysts and reaction conditions.

Furthermore, computational methods can be used to explore the conformational landscape of 1-(2-phenylethyl)-2-azetidinone and its interactions with biological targets. Molecular dynamics simulations can reveal the dynamic behavior of the molecule and its binding modes with enzymes or receptors, providing a rational basis for the design of new bioactive compounds. rsc.org The combination of experimental and computational approaches will be crucial for accelerating the discovery and development of new applications for this versatile β-lactam derivative.

Integration into Flow Chemistry Systems

The translation of batch synthesis methods for 2-Azetidinone, 1-(2-phenylethyl)- to continuous flow processes offers numerous potential advantages, including enhanced safety, improved reaction control, increased efficiency, and amenability to automation and scale-up. The inherent reactivity and ring strain of the β-lactam core, which make it a valuable synthon, also present challenges in synthesis that can be effectively addressed by flow chemistry. nih.gov

Potential Advantages of Flow Synthesis for 2-Azetidinone, 1-(2-phenylethyl)-:

Enhanced Safety: The Staudinger reaction, a common method for β-lactam synthesis, often involves reactive intermediates like ketenes. nih.gov Flow reactors, with their small reaction volumes, can significantly mitigate the risks associated with handling such species.

Precise Reaction Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields and diastereoselectivity, which is crucial for the synthesis of chiral molecules like many β-lactams.

Improved Yield and Purity: The rapid mixing and efficient heat transfer in microreactors can minimize the formation of byproducts, leading to cleaner reaction profiles and higher purity of the final product. For instance, in the flow synthesis of other heterocyclic compounds, significant yield improvements have been observed compared to batch processes. acs.org

Facilitated Scale-up: Scaling up a flow chemistry process, a concept known as "scaling out," involves running multiple reactors in parallel. This approach avoids the challenges often encountered when scaling up batch reactions, making it an attractive strategy for industrial production.

Potential Flow Chemistry Approaches for 2-Azetidinone, 1-(2-phenylethyl)- Synthesis:

The synthesis of 2-Azetidinone, 1-(2-phenylethyl)- via the Staudinger [2+2] cycloaddition of a ketene with an imine is a prime candidate for adaptation to a flow process. The imine would be formed from phenethylamine (B48288) and an appropriate aldehyde.

A hypothetical flow setup could involve:

In-situ Imine Formation: A stream of phenethylamine and an aldehyde could be continuously mixed and passed through a heated reactor coil to form the imine.

In-situ Ketene Generation: Concurrently, a ketene precursor, such as an acyl chloride, could be reacted with a base in a separate stream to generate the ketene in situ.

[2+2] Cycloaddition: The two streams containing the imine and the ketene would then be merged in a T-mixer and passed through a second reactor coil, where the cycloaddition would occur to form the 2-Azetidinone, 1-(2-phenylethyl)- ring.

In-line Purification: The output from the reactor could be directed to an in-line purification module, such as a liquid-liquid extractor or a scavenger resin column, to remove unreacted starting materials and byproducts.

Research Opportunities:

Significant research opportunities exist in optimizing the flow synthesis of 2-Azetidinone, 1-(2-phenylethyl)-. Key areas for investigation include:

Catalyst Screening: Investigating various homogeneous and heterogeneous catalysts to improve the efficiency and stereoselectivity of the cycloaddition reaction in a flow environment.

Reactor Design: Exploring different microreactor designs and materials to enhance mixing and heat transfer for this specific reaction.

Process Analytical Technology (PAT): Implementing in-line analytical techniques, such as IR or NMR spectroscopy, to monitor the reaction in real-time and enable rapid process optimization.

Downstream Processing: Developing efficient and integrated downstream processing methods for the continuous isolation and purification of the final product.

While specific data on the flow synthesis of 2-Azetidinone, 1-(2-phenylethyl)- is not yet available, the successful application of flow chemistry to a wide range of other β-lactams strongly suggests that this is a viable and advantageous approach. Future research in this area is poised to contribute significantly to the more efficient and safer production of this valuable chemical compound.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReaction TimeYield (%)Purity (%)Reference
Conventional Heating12 h6592
Microwave-Assisted30 min7895

Basic: What spectroscopic techniques are most effective for characterizing 2-Azetidinone derivatives?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. ¹H NMR confirms the presence of the 2-phenylethyl group via aromatic protons (δ 7.2–7.4 ppm) and azetidinone ring protons (δ 3.5–4.2 ppm). ¹³C NMR identifies the carbonyl carbon (δ 170–175 ppm) and quaternary carbons. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 218.12 for C₁₁H₁₃NO). Infrared (IR) spectroscopy detects the β-lactam carbonyl stretch (~1750 cm⁻¹). Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for antimicrobial activity?

Answer:

Variation of Substituents : Replace the 2-phenylethyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess impact on microbial membrane penetration.

Biological Assays : Use minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli. Mandal et al. (2020) reported MIC values of 2–8 μg/mL for sulphonyl derivatives .

Mechanistic Studies : Conduct time-kill assays and SEM imaging to observe cell wall disruption. Correlate results with logP values (calculated via ChemDraw) to assess hydrophobicity-driven activity.

Q. Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeMIC (μg/mL)Target PathogenMechanismReference
1-(2-Phenylethyl)-SO₂2S. aureusCell wall synthesis
1-(4-Fluorophenyl)8E. coliDNA gyrase inhibition

Advanced: How to reconcile contradictory biological data across studies (e.g., anticancer vs. antiviral results)?

Answer:
Contradictions often arise from assay conditions or cell line variability. For example:

  • Anticancer Activity : Tripodi et al. (2012) observed AMPK activation (IC₅₀ = 5 μM) in MCF-7 breast cancer cells using 1,4-diaryl-2-azetidinones .
  • Antiviral Activity : Mandal et al. (2020) reported weak activity (EC₅₀ > 50 μM) against influenza A, likely due to differing viral entry mechanisms .
    Resolution Steps :

Standardize assays (e.g., use identical cell lines or viral strains).

Validate target engagement via Western blotting (e.g., AMPK phosphorylation).

Perform dose-response curves with triplicate replicates.

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:
Scaling up β-lactam synthesis risks racemization due to ring strain. Lu et al. (2001) optimized the synthesis of (3S,4S)-azetidinones via:

Chiral Auxiliaries : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during ketene-imine cyclization .

Low-Temperature Conditions : Maintain -20°C to prevent epimerization.

In-line Analytics : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) to monitor enantiomeric excess (>98%) .

Advanced: How to address discrepancies in spectroscopic data during structural validation?

Answer:
Discrepancies (e.g., unexpected carbonyl shifts) may arise from solvent polarity or tautomerism.

Solvent Standardization : Use deuterated DMSO or CDCl₃ for NMR consistency.

X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition for azetidinone derivatives).

Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (Gaussian 16, B3LYP/6-31G*) .

Basic: What safety protocols are recommended for handling 2-Azetidinone derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of β-lactam dust.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical help .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.